Cas no 22191-97-5 ((4-Quinolin-2-ylphenyl)amine)

(4-Quinolin-2-ylphenyl)amine is a versatile aromatic amine derivative featuring a quinoline core linked to a phenylamine group. This compound is of significant interest in synthetic organic chemistry and materials science due to its electron-rich structure, which facilitates applications in coordination chemistry, ligand design, and optoelectronic materials. Its rigid, conjugated system enhances thermal stability and electronic properties, making it suitable for use in organic semiconductors, fluorescent probes, and catalytic systems. The amine functionality allows for further functionalization, enabling tailored modifications for specific research or industrial applications. High purity grades ensure reproducibility in synthetic workflows, while its well-defined structure supports precise mechanistic studies in chemical and materials research.
(4-Quinolin-2-ylphenyl)amine structure
(4-Quinolin-2-ylphenyl)amine structure
商品名:(4-Quinolin-2-ylphenyl)amine
CAS番号:22191-97-5
MF:C15H12N2.HCl
メガワット:256.73012
CID:270460
PubChem ID:24891766

(4-Quinolin-2-ylphenyl)amine 化学的及び物理的性質

名前と識別子

    • Benzenamine,4-(2-quinolinyl)-
    • (4-Quinolin-2-ylphenyl)amine
    • 2-(4-aminophenyl)quinoline
    • 2-(4-aminophenyl)quinoline hydrochloride
    • NSC 168387 hydrochloride
    • BF 170
    • NSC 168387
    • CHEMBL1411717
    • NCGC00162305-03
    • 22191-97-5
    • NSC-168387
    • NCGC00162305-05
    • 2-(4-Amino)phenylquinoline
    • 4-quinolin-2-ylaniline
    • AKOS004118002
    • Benzenamine, 4-(2-quinolinyl)-
    • SDCCGSBI-0633773.P001
    • SCHEMBL1298412
    • NCGC00162305-01
    • CS-0449731
    • 4-(Quinolin-2-yl)aniline
    • Paraaminophenylchinolin
    • NCGC00162305-02
    • NSC168387
    • 4-(2-Quinolinyl)benzenamine
    • DB-411440
    • HS-7533
    • MDL: MFCD08705340
    • インチ: InChI=1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2
    • InChIKey: UYYPMQOFLJHJAW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N

計算された属性

  • せいみつぶんしりょう: 220.10016
  • どういたいしつりょう: 220.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 38.9A^2

じっけんとくせい

  • 密度みつど: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 194-195 ºC
  • ふってん: 409.2°Cat760mmHg
  • フラッシュポイント: 230.4°C
  • 屈折率: 1.697
  • ようかいど: ほとんど溶けない(0.04 g/l)(25ºC)、
  • PSA: 38.91

(4-Quinolin-2-ylphenyl)amine セキュリティ情報

(4-Quinolin-2-ylphenyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
Q062725-100mg
(4-Quinolin-2-ylphenyl)amine
22191-97-5
100mg
$ 440.00 2022-06-03
TRC
Q062725-50mg
(4-Quinolin-2-ylphenyl)amine
22191-97-5
50mg
$ 265.00 2022-06-03
A2B Chem LLC
AF40210-25mg
2-(4-Aminophenyl)quinoline
22191-97-5 98% (HPLC)
25mg
$1244.00 2024-04-20
A2B Chem LLC
AF40210-5mg
2-(4-Aminophenyl)quinoline
22191-97-5 98% (HPLC)
5mg
$385.00 2024-04-20
A2B Chem LLC
AF40210-100mg
2-(4-Aminophenyl)quinoline
22191-97-5 98% (HPLC)
100mg
$3321.00 2024-04-20
Aaron
AR00BLOE-25mg
2-(4-Aminophenyl)quinoline
22191-97-5 98%
25mg
$503.00 2023-12-15
A2B Chem LLC
AF40210-10mg
2-(4-Aminophenyl)quinoline
22191-97-5 98% (HPLC)
10mg
$631.00 2024-04-20
A2B Chem LLC
AF40210-50mg
2-(4-Aminophenyl)quinoline
22191-97-5 98% (HPLC)
50mg
$1968.00 2024-04-20
Aaron
AR00BLOE-100mg
2-(4-Aminophenyl)quinoline
22191-97-5 98%
100mg
$1232.00 2025-02-13
1PlusChem
1P00BLG2-25mg
2-(4-Aminophenyl)quinoline
22191-97-5 98% (HPLC)
25mg
$474.00 2023-12-18

(4-Quinolin-2-ylphenyl)amine 関連文献

(4-Quinolin-2-ylphenyl)amineに関する追加情報

Compound CAS No 22191-97-5: (4-Quinolin-2-ylphenyl)amine

The compound with CAS number 22191-97-5, commonly referred to as (4-Quinolin-2-ylphenyl)amine, is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is a derivative of quinoline, a bicyclic structure composed of a benzene ring fused with a pyridine ring. The presence of the amino group (-NH₂) attached to the phenyl ring at position 4 introduces unique electronic and structural properties that make this compound highly versatile in various applications.

Recent studies have highlighted the potential of (4-Quinolin-2-ylphenyl)amine in drug discovery, particularly in the development of bioactive molecules. Its structure, which includes a quinoline moiety, is known to exhibit significant interactions with biological targets such as enzymes and receptors. For instance, research has shown that this compound can act as a ligand for certain G-protein coupled receptors (GPCRs), making it a promising candidate for therapeutic interventions in conditions like inflammation and neurodegenerative diseases.

The synthesis of (4-Quinolin-2-ylphenyl)amine typically involves multi-step organic reactions, often utilizing coupling agents or catalytic systems to facilitate the formation of the desired product. One common approach involves the nucleophilic substitution of an appropriate halogenated quinoline derivative with an amine-containing substrate. The optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity levels.

In terms of physical properties, (4-Quinolin-2-ylphenyl)amine exhibits a melting point around 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromatic character and conjugated system. These properties make it suitable for applications in both academic research and industrial settings.

One of the most intriguing aspects of this compound is its ability to act as a precursor for more complex molecules. For example, through various functionalization strategies, it can be transformed into biologically active agents or advanced materials. Recent advancements in click chemistry have enabled researchers to efficiently modify this compound by introducing additional functional groups, thereby expanding its utility across diverse fields.

In conclusion, CAS No 22191-97-5 ((4-Quinolin-2-ylphenyl)amine) stands out as a valuable molecule due to its unique structural features and wide-ranging applications. With ongoing research exploring its potential in drug discovery, material science, and synthetic chemistry, this compound continues to be an area of significant interest for scientists worldwide.

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清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ